molecular formula C12H18N2O4S B4408190 4-[(ethylsulfonyl)amino]-N-(2-methoxyethyl)benzamide

4-[(ethylsulfonyl)amino]-N-(2-methoxyethyl)benzamide

Cat. No. B4408190
M. Wt: 286.35 g/mol
InChI Key: OJIIQBILFWSBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Ethylsulfonyl)amino]-N-(2-methoxyethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is also known by its chemical name, ESI-09. This compound has been found to have potential applications in various fields, including neuroscience, cancer research, and immunology.

Mechanism of Action

ESI-09 works by inhibiting the activity of Rho GTPases, which are signaling molecules that play a role in various cellular processes, including cell migration, proliferation, and survival. Specifically, ESI-09 inhibits the activity of RhoA, Rac1, and Cdc42, which are involved in the regulation of actin cytoskeleton dynamics and cell migration.
Biochemical and Physiological Effects:
ESI-09 has been shown to have several biochemical and physiological effects. In cancer cells, it has been found to inhibit cell proliferation and induce apoptosis. In addition, it has been shown to inhibit the activity of T cells, which play a role in the immune response. In neuroscience, ESI-09 has been found to modulate synaptic plasticity and neuronal morphology.

Advantages and Limitations for Lab Experiments

ESI-09 has several advantages for lab experiments. It is a small molecule that is easy to synthesize and can be used in various assays. In addition, it has been shown to have low toxicity and is well-tolerated by cells. However, one limitation of ESI-09 is that it is not very specific and can inhibit the activity of other GTPases besides Rho GTPases.

Future Directions

There are several future directions for research involving ESI-09. One area of research is the development of more specific inhibitors of Rho GTPases. Another area of research is the investigation of the role of ESI-09 in other cellular processes, such as cell survival and differentiation. Finally, ESI-09 could be used in combination with other drugs to enhance their efficacy in cancer treatment.

Scientific Research Applications

ESI-09 has been found to have potential applications in various fields of scientific research. In neuroscience, it has been shown to inhibit the activity of Rho GTPases, which are involved in the regulation of neuronal morphology and synaptic plasticity. ESI-09 has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, it has been shown to modulate the immune response by inhibiting the activity of T cells.

properties

IUPAC Name

4-(ethylsulfonylamino)-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-3-19(16,17)14-11-6-4-10(5-7-11)12(15)13-8-9-18-2/h4-7,14H,3,8-9H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIIQBILFWSBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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